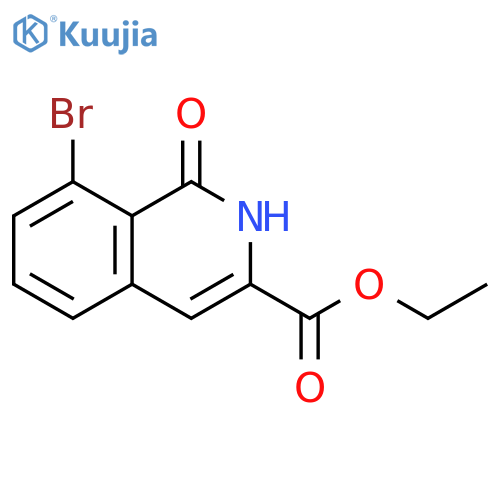Cas no 2137827-63-3 (3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester)

2137827-63-3 structure
商品名:3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester
CAS番号:2137827-63-3
MF:C12H10BrNO3
メガワット:296.11670255661
CID:5259319
3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester
-
- インチ: 1S/C12H10BrNO3/c1-2-17-12(16)9-6-7-4-3-5-8(13)10(7)11(15)14-9/h3-6H,2H2,1H3,(H,14,15)
- InChIKey: VHZPYXRVBUTQQH-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2Br)C=C(C(OCC)=O)N1
3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-397873-0.5g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 0.5g |
$933.0 | 2025-03-16 | |
| Enamine | EN300-397873-0.25g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 0.25g |
$893.0 | 2025-03-16 | |
| Enamine | EN300-397873-2.5g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 2.5g |
$1903.0 | 2025-03-16 | |
| Enamine | EN300-397873-1.0g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 1.0g |
$971.0 | 2025-03-16 | |
| Enamine | EN300-397873-5.0g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 5.0g |
$2816.0 | 2025-03-16 | |
| Enamine | EN300-397873-0.1g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 0.1g |
$855.0 | 2025-03-16 | |
| Enamine | EN300-397873-0.05g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 0.05g |
$816.0 | 2025-03-16 | |
| Enamine | EN300-397873-10.0g |
ethyl 8-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate |
2137827-63-3 | 95.0% | 10.0g |
$4176.0 | 2025-03-16 |
3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester 関連文献
-
1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
2137827-63-3 (3-Isoquinolinecarboxylic acid, 8-bromo-1,2-dihydro-1-oxo-, ethyl ester) 関連製品
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
